

Solid-Phase Synthesis of PROTACs Utilizing Thalidomide Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thalidomide-4-NH-PEG1-NH2*
TFA

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Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.^{[1][2]} These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.^{[1][3]} Thalidomide and its analogs are extensively used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.^{[2][3]} The solid-phase synthesis of PROTACs offers considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.^{[1][3]} This document provides detailed protocols and application notes for the solid-phase synthesis of PROTACs incorporating thalidomide derivatives.

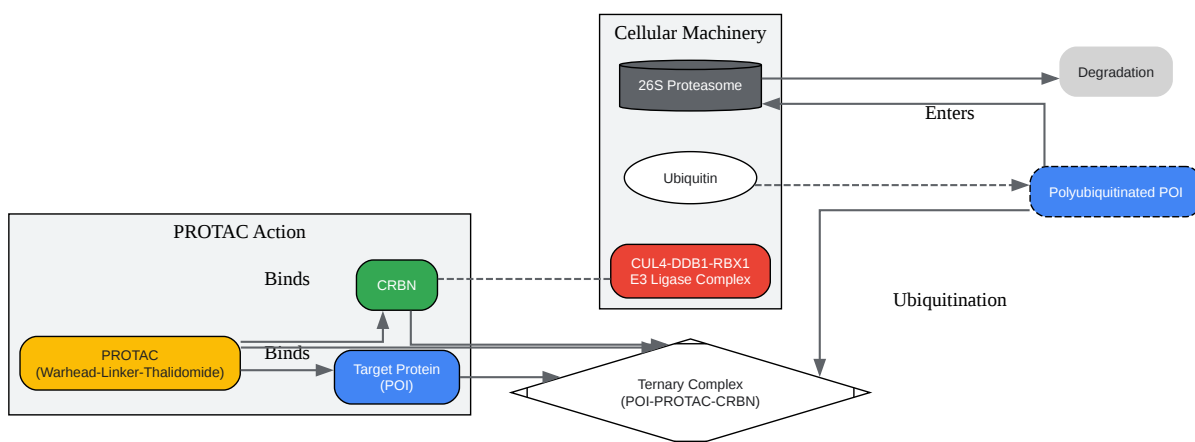
Introduction

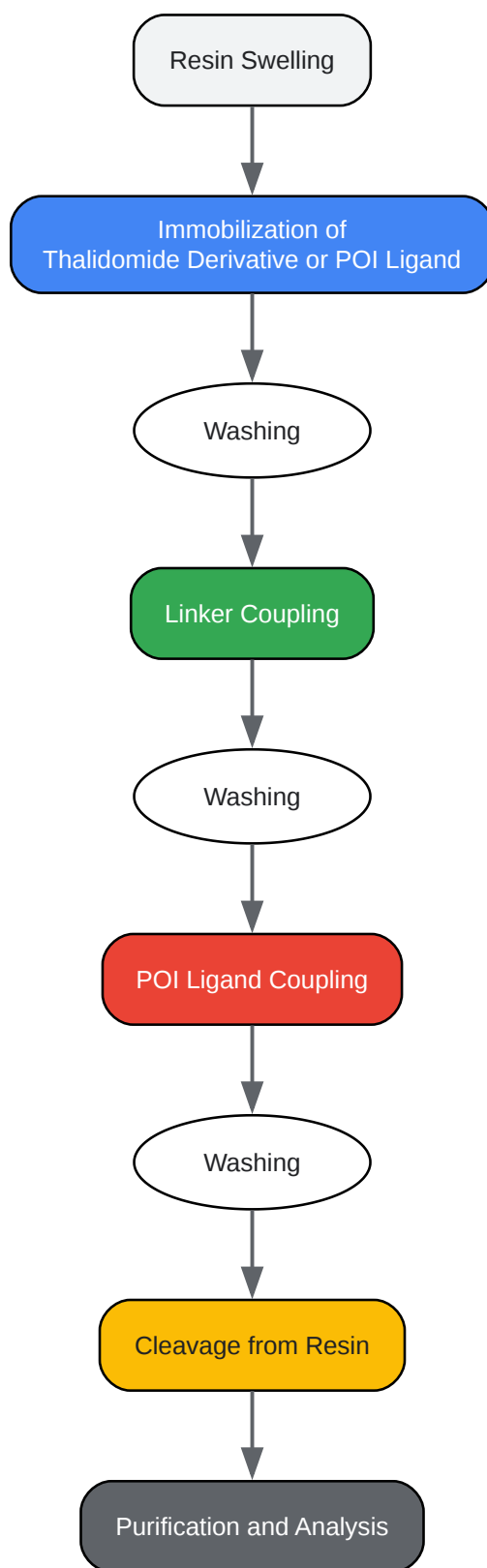
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent

degradation by the 26S proteasome.[1][3] The linker composition and length are critical for PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1] Solid-phase synthesis provides a streamlined and efficient methodology for the assembly of diverse PROTAC libraries, facilitating the optimization of these key components.[1][4]

Signaling Pathway of Thalidomide-Based PROTACs

Thalidomide-based PROTACs induce the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.





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